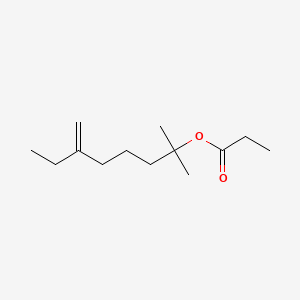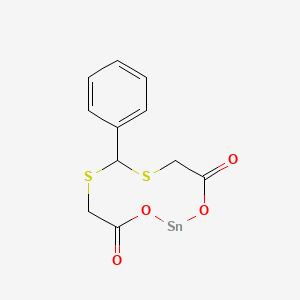
Bis(5-oxo-DL-prolinato-N1,O2)manganese
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(5-oxo-DL-prolinato-N1,O2)manganese typically involves the reaction of manganese salts with 5-oxo-DL-proline under controlled conditions. The reaction is carried out in an aqueous or organic solvent, and the pH is carefully adjusted to facilitate the formation of the desired coordination compound. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale synthesis. This involves the use of high-purity starting materials, precise control of reaction parameters, and efficient purification techniques to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(5-oxo-DL-prolinato-N1,O2)manganese undergoes various chemical reactions, including:
Oxidation: The manganese center can undergo oxidation reactions, leading to changes in its oxidation state.
Reduction: The compound can also participate in reduction reactions, where the manganese center is reduced.
Substitution: Ligand substitution reactions can occur, where the 5-oxo-DL-prolinato ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation reactions, reducing agents like sodium borohydride for reduction reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield higher oxidation state manganese compounds, while reduction reactions may produce lower oxidation state manganese species.
Scientific Research Applications
Bis(5-oxo-DL-prolinato-N1,O2)manganese has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic synthesis reactions due to its ability to facilitate redox processes.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antioxidant and in the treatment of certain diseases.
Industry: It is utilized in industrial processes that require efficient catalysts for chemical transformations.
Mechanism of Action
The mechanism by which bis(5-oxo-DL-prolinato-N1,O2)manganese exerts its effects involves the coordination of manganese to the 5-oxo-DL-prolinato ligands. This coordination facilitates various redox reactions, where the manganese center can alternate between different oxidation states. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological activity.
Comparison with Similar Compounds
Similar Compounds
Bis(5-oxo-DL-prolinato-N1,O2)zinc: This compound has a similar structure but with zinc instead of manganese. It is used in similar applications, particularly in catalysis and biological studies.
Bis(5-oxo-DL-prolinato-N1,O2)copper: Another similar compound where copper replaces manganese. It is also studied for its catalytic and biological properties.
Uniqueness
Bis(5-oxo-DL-prolinato-N1,O2)manganese is unique due to the specific redox properties of manganese, which differ from those of zinc and copper. This makes it particularly valuable in applications that require specific redox behavior, such as certain catalytic processes and biological functions.
Properties
CAS No. |
85136-48-7 |
|---|---|
Molecular Formula |
C10H14MnN2O6 |
Molecular Weight |
313.17 g/mol |
IUPAC Name |
manganese;5-oxopyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/2C5H7NO3.Mn/c2*7-4-2-1-3(6-4)5(8)9;/h2*3H,1-2H2,(H,6,7)(H,8,9); |
InChI Key |
LMNBQKNIFWOHNV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC1C(=O)O.C1CC(=O)NC1C(=O)O.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





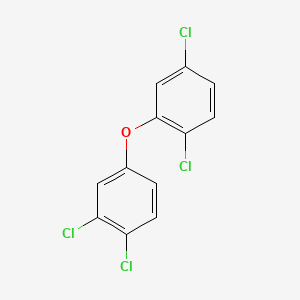


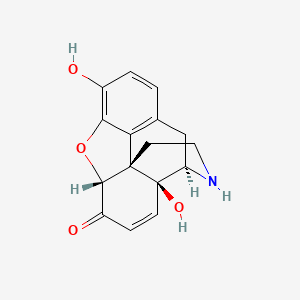
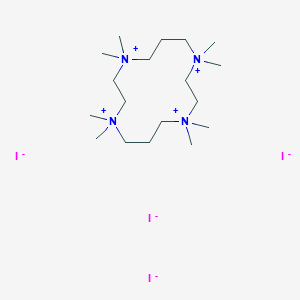
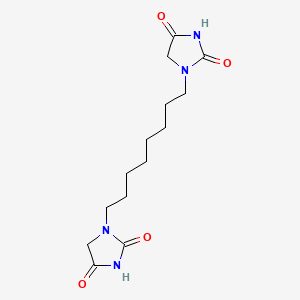
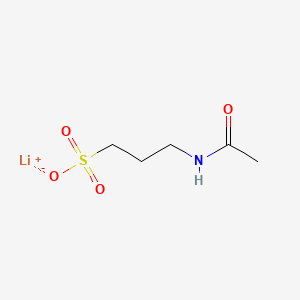
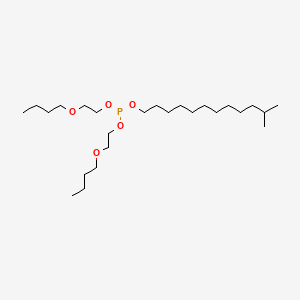
![3-[2-[2-(1-Naphthylamino)ethoxy]ethoxy]propiononitrile](/img/structure/B12666166.png)
